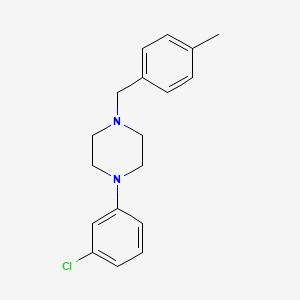![molecular formula C19H15BrN2OS B6138015 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide (BBT) is a synthetic compound that has been extensively studied for its potential therapeutic properties. BBT belongs to the class of thiazole derivatives, which have been found to exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. In
Mécanisme D'action
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide is not fully understood. However, it has been proposed that N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide induces apoptosis in cancer cells by activating the caspase pathway. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been found to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for the study of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. One area of research is the development of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide, which could lead to the development of new therapies for cancer and other diseases. In addition, the potential use of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the potential side effects of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide should be further characterized to ensure its safety for use in humans.
Méthodes De Synthèse
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide can be synthesized by a multistep process involving the reaction of 2-aminothiazole with 4-bromobenzyl chloride to form 5-(4-bromobenzyl)-2-aminothiazole. This intermediate is then reacted with phenylacrylic acid to form N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c20-16-9-6-15(7-10-16)12-17-13-21-19(24-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBNXZJRUFGXFS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6137942.png)
![3-(2-fluorophenyl)-5-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6137951.png)
![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)

![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)


![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)